Picibanil
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylpenicillin sodium is synthesized through the fermentation of Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The isolated penicillin is then converted to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of benzylpenicillin sodium involves large-scale fermentation followed by downstream processing to extract and purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of penicillin. The purified penicillin is then crystallized and converted to its sodium salt form .
Chemical Reactions Analysis
Types of Reactions: Benzylpenicillin sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Benzylpenicillin sodium can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.
Major Products Formed: The major products formed from these reactions include penicilloic acid and its derivatives, which are often less active or inactive compared to the parent compound .
Scientific Research Applications
Benzylpenicillin sodium has a wide range of applications in scientific research, including:
Mechanism of Action
Benzylpenicillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell due to osmotic pressure .
Comparison with Similar Compounds
Ampicillin: A broad-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.
Amoxicillin: Similar to ampicillin but with better oral absorption.
Methicillin: A penicillin derivative resistant to penicillinase, used to treat penicillin-resistant Staphylococcus aureus.
Uniqueness of Benzylpenicillin Sodium: Benzylpenicillin sodium is unique due to its high efficacy against gram-positive cocci and its use as a first-line treatment for several infections caused by susceptible bacteria. Its poor oral absorption necessitates intravenous or intramuscular administration, which can be advantageous in ensuring high bioavailability and rapid onset of action .
Properties
CAS No. |
39325-01-4 |
---|---|
Molecular Formula |
C16H17N2O4S- |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
39325-01-4 | |
Synonyms |
NSC B116209 NSC-B116209 NSCB116209 OK 432 OK-432 OK432 Picibanil Picibanyl Streptococcal OK 432 Streptococcal OK-432 Streptococcal OK432 Streptococcal Preparation OK 432 Streptococcal Preparation OK-432 Streptococcal Preparation OK432 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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